

An In-depth Technical Guide to Metoprolol Acid: Chemical Structure and Properties

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Compound of Interest

Compound Name: Metoprolol Acid

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Abstract

Metoprolol Acid, a primary urinary metabolite of the widely prescribed beta-blocker Metoprolol, is a molecule of significant interest in drug metabolism and pharmacokinetic studies. While considered pharmacologically inactive, its formation and excretion provide crucial insights into the metabolic pathways of its parent drug. This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical determination of **Metoprolol Acid**. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Identification

Metoprolol Acid, systematically named 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid, is a carboxylic acid derivative of Metoprolol.^{[1][2]} Its chemical structure is characterized by a phenylacetic acid moiety substituted at the para position with a 2-hydroxy-3-(isopropylamino)propoxy group.

Chemical Structure:

Key Identifiers:

- CAS Number: 56392-14-4[3]
- Molecular Formula: C₁₄H₂₁NO₄[1][3]
- Synonyms: Atenolol acid, H 117/04, SL 77-010[3]

Physicochemical Properties

Understanding the physicochemical properties of **Metoprolol Acid** is essential for developing analytical methods and for studies related to its absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Reference
Molecular Weight	267.32 g/mol	[1][3][4]
Melting Point	174-176 °C	[3]
Boiling Point	477.1 °C at 760 mmHg (Predicted)	[3]
Density	1.159 g/cm ³ (Predicted)	[3]
pKa	4.41 (Predicted)	[3]
Solubility	DMSO (Slightly), Methanol (Slightly, Heated), Water (Slightly)	[3]
Appearance	Off-white solid, powder or crystals	[3]
Storage Temperature	-20°C	[3]

Metabolic Pathway

Metoprolol Acid is the final product of a major metabolic pathway of Metoprolol. The biotransformation is a two-step process primarily mediated by cytochrome P450 enzymes in the liver.

Metabolic Pathway of Metoprolol to **Metoprolol Acid**:



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Metabolic conversion of Metoprolol to **Metoprolol Acid**.

The initial and rate-limiting step is the O-demethylation of the methoxyethyl side chain of Metoprolol to form the intermediate, O-demethylmetoprolol.[5][6][7][8][9] This reaction is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), with minor contributions from CYP3A4, CYP2B6, and CYP2C9.[5] Subsequently, O-demethylmetoprolol undergoes further oxidation to yield the carboxylic acid, **Metoprolol Acid**. [5][7]

Experimental Protocols

Synthesis of Metoprolol Acid

The following is a general synthetic procedure for the preparation of **Metoprolol Acid**, which can be adapted and optimized for specific laboratory conditions.

Synthetic Scheme for **Metoprolol Acid**:



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Synthetic pathway for **Metoprolol Acid**.

Step-by-step Protocol:

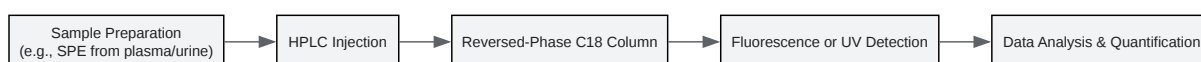
- **Phenoxide Formation:** Dissolve methyl 4-hydroxyphenylacetate in a suitable solvent (e.g., methanol). Add a stoichiometric equivalent of a base, such as sodium hydroxide, and stir at room temperature to form the sodium phenoxide intermediate.

- **Epoxide Formation:** To the phenoxide solution, add (R)- or (S)-epichlorohydrin and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
- **Amination:** The crude epoxide is dissolved in a suitable solvent, and an excess of isopropylamine is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the ring-opening of the epoxide.
- **Hydrolysis and Purification:** The resulting methyl ester of **Metoprolol Acid** is then hydrolyzed using an acid catalyst, such as hydrochloric acid, under reflux. After cooling, the product, **Metoprolol Acid**, can be purified by recrystallization from a suitable solvent system to yield an off-white solid.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

The following provides a starting point for developing a validated HPLC method for the quantitative analysis of **Metoprolol Acid** in various matrices.

General HPLC Workflow:



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Workflow for HPLC analysis of **Metoprolol Acid**.

Recommended HPLC Parameters:

Parameter	Recommended Condition
Column	Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with pH adjusted to ~3) and an organic modifier (e.g., acetonitrile or methanol).[10][11]
Flow Rate	1.0 mL/min
Detector	Fluorescence detector (preferred for higher sensitivity) or UV detector (e.g., at 225 nm).[12]
Injection Volume	20 μ L
Column Temperature	Ambient or controlled at a specific temperature (e.g., 30°C).[11]

Sample Preparation from Biological Fluids:

For the analysis of **Metoprolol Acid** in biological matrices such as plasma or urine, a sample preparation step is crucial to remove interfering substances. Solid-phase extraction (SPE) is a commonly employed technique.

General SPE Protocol:

- **Conditioning:** Condition a C18 SPE cartridge with methanol followed by water.
- **Loading:** Load the pre-treated biological sample (e.g., acidified urine or plasma) onto the cartridge.
- **Washing:** Wash the cartridge with a weak organic solvent to remove hydrophilic impurities.
- **Elution:** Elute **Metoprolol Acid** with a stronger organic solvent, such as methanol or acetonitrile.
- **Evaporation and Reconstitution:** Evaporate the eluent to dryness and reconstitute the residue in the HPLC mobile phase before injection.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of **Metoprolol Acid**, along with its metabolic formation and methods for its synthesis and analysis. The presented data and protocols are intended to support further research into the metabolism and pharmacokinetics of Metoprolol and to aid in the development of robust analytical methodologies for this key metabolite. As research in this area continues, a deeper understanding of the role of **Metoprolol Acid** and other metabolites will undoubtedly contribute to the safer and more effective use of this important cardiovascular drug.

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